2-Amino-2,3-dimethylbutyramide
Overview
Description
2-Amino-2,3-dimethylbutyramide, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Acid-Base Equilibria Study : It is used to study the acid-base equilibria of amino-based pyranoanthocyanins in aqueous solutions (Oliveira et al., 2017).
Synthesis of Tetrasubstituted Thiophenes : It assists in the synthesis of tetrasubstituted thiophenes and their derivatives (Sahu et al., 2015).
Labeling Reagent in Chromatographic Analysis : It serves as a labeling reagent for liquid chromatographic analysis of amino acids, applicable to quality control of oral polyaminoacid formulations (Gioia et al., 2006).
Synthesis of Herbicidal Compounds : It is utilized to synthesize herbicidal compounds containing heterocyclic carboxylic acids (Vasiliev et al., 2004).
Chemical Reactions and Adduct Formation : It reacts with formyl-cycloalkanones to yield 1:1 adducts, and with sulfinic acids for 2-sulfinamido-N,N-d derivatives (Chandrasekhar et al., 1975).
Medical Applications : 2-Amino-4H-pyran derivatives, which could include structures related to 2-Amino-2,3-dimethylbutyramide, are explored for properties like anticoagulant, spasmolytic, diuretic, anticancer, and cognitive enhancer, potentially useful in treating neurodegenerative diseases (Baghernejad & Fiuzat, 2020).
Biocatalyst in Herbicide Synthesis : Recombinant nitrile hydratase in Escherichia coli uses this compound as an efficient biocatalyst for its synthesis in imidazolinone herbicides (Deng et al., 2022).
Fluorescence and Anticancer Evaluation : Some derivatives have shown significant dual fluorescence and in vitro cytotoxic activity against cancer cells (Premnath et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones
Cellular Effects
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.
Molecular Mechanism
It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may interact with this enzyme and potentially others in its biochemical pathway.
Temporal Effects in Laboratory Settings
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of this compound may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.
Metabolic Pathways
It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may be involved in the metabolic pathway of this enzyme.
Transport and Distribution
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-14-2 | |
Record name | 2-Amino-2,3-dimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for this compound production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
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